molecular formula C18H17N5O5S2 B2760745 N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-90-5

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2760745
CAS RN: 532965-90-5
M. Wt: 447.48
InChI Key: AKMSPRLGQRTZGS-UHFFFAOYSA-N
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Description

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H17N5O5S2 and its molecular weight is 447.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their antimicrobial potential. Specifically, compounds d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . The thiazole nucleus in these derivatives likely contributes to their antibacterial properties by interfering with bacterial lipid biosynthesis.

Anticancer Properties

Cancer remains a significant global health challenge, necessitating novel therapeutic approaches. Among the synthesized compounds, d6 and d7 exhibited remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design in cancer treatment .

Anti-Inflammatory Potential

The heterocyclic thiazole nucleus has been associated with anti-inflammatory effects. While not directly studied for this compound, it shares structural similarities with other thiazole derivatives known for their anti-inflammatory properties .

Antiviral Applications

Although not explicitly investigated for this compound, the thiazole and isoxazole moieties have been explored in antiviral research. Further studies could assess its potential against viral infections .

Molecular Docking Studies

Computational molecular docking studies revealed that compounds d1 , d2 , d3 , d6 , and d7 exhibit favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest their suitability as lead compounds for rational drug design .

Imaging Applications

While not directly related to this compound, other isoxazole derivatives have been used in positron emission tomography (PET) imaging studies. Investigating its potential as a radiotracer for specific molecular targets could be an exciting avenue .

properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S2/c1-10-11(2)21-28-16(10)22-30(26,27)13-5-3-12(4-6-13)20-15(24)14-9-19-18-23(17(14)25)7-8-29-18/h3-6,9,22H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSPRLGQRTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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